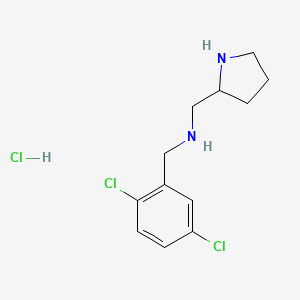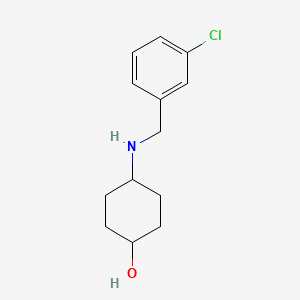
4-(3-Chloro-benzylamino)-cyclohexanol
説明
4-(3-Chloro-benzylamino)-cyclohexanol, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a tyrosine kinase inhibitor that selectively targets Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathways, which play critical roles in cell growth, differentiation, and survival.
作用機序
4-(3-Chloro-benzylamino)-cyclohexanol selectively targets the JAK2/STAT3 signaling pathway by inhibiting the phosphorylation of JAK2 and STAT3. The JAK2/STAT3 pathway is activated by various cytokines and growth factors and plays a critical role in cell growth, differentiation, and survival. The inhibition of this pathway by this compound leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, this compound inhibits the production of pro-inflammatory cytokines by blocking the JAK2/STAT3 pathway, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory effects. In cancer cells, this compound inhibits the JAK2/STAT3 pathway, leading to the inhibition of cell growth and proliferation and induction of apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which contribute to its anti-inflammatory effects.
実験室実験の利点と制限
4-(3-Chloro-benzylamino)-cyclohexanol has several advantages for lab experiments, including its selectivity for JAK2 and STAT3 pathways, its ability to inhibit cell proliferation and induce apoptosis in cancer cells, and its anti-inflammatory effects. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to use in some experiments, and its potential off-target effects, which can affect the interpretation of results.
将来の方向性
There are several future directions for the study of 4-(3-Chloro-benzylamino)-cyclohexanol, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of this compound in combination with other therapies. In addition, the role of this compound in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis, needs to be further investigated. Finally, the potential use of this compound in other diseases, such as cardiovascular diseases and metabolic disorders, should be explored.
科学的研究の応用
4-(3-Chloro-benzylamino)-cyclohexanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo by blocking the JAK2/STAT3 signaling pathway. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in treating autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
4-[(3-chlorophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-3,8,12-13,15-16H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNADFUHMRTDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199008 | |
| Record name | Cyclohexanol, 4-[[(3-chlorophenyl)methyl]amino]-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261231-98-4 | |
| Record name | Cyclohexanol, 4-[[(3-chlorophenyl)methyl]amino]-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Chloro-6-methyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3227597.png)

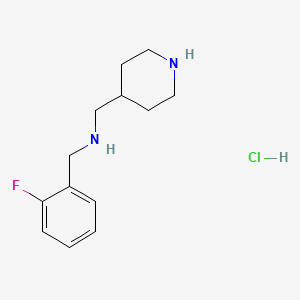

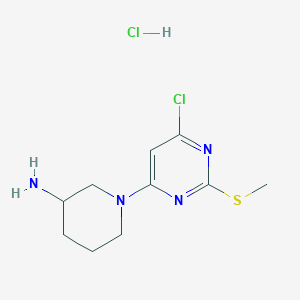
![[1-(3-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3227638.png)
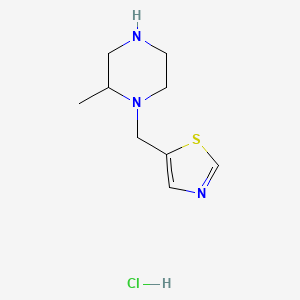
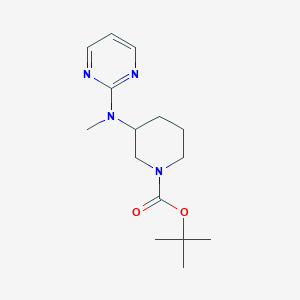
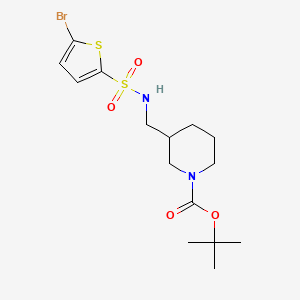
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3227660.png)
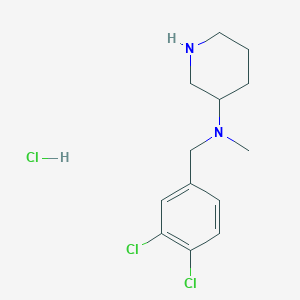
![[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3227698.png)
